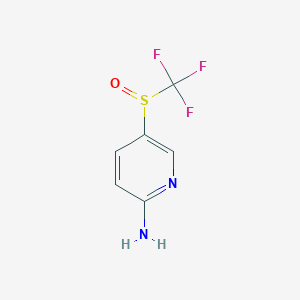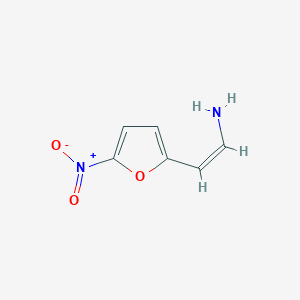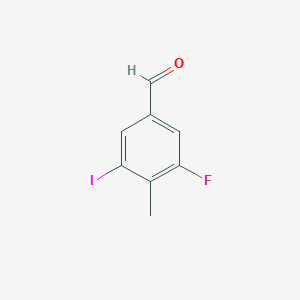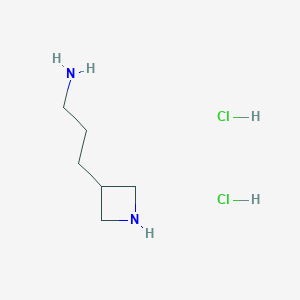
5-((Trifluoromethyl)sulfinyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Trifluoromethyl)sulfinyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a sulfinyl moiety, which is further connected to a pyridin-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good to high yields and is characterized by its efficiency and scalability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 5-((Trifluoromethyl)sulfonyl)pyridin-2-amine.
Reduction: Formation of 5-(Trifluoromethyl)pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for use in the formulation of pesticides and the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfinyl group can also participate in redox reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 5-(Trifluoromethyl)pyridin-2-amine
- 5-(Trifluoromethylsulfanyl)pyridin-2-amine
- 5-(Trifluoromethylsulfonyl)pyridin-2-amine
Comparison: Compared to its analogs, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. The sulfinyl group can undergo redox reactions, providing additional pathways for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5F3N2OS |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
5-(trifluoromethylsulfinyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(12)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) |
InChI-Schlüssel |
ABFDGENISMKPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)

![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)


![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)







![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
